molecular formula C10H8ClN5O B1415754 1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 1803583-22-3

1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Cat. No.: B1415754
CAS No.: 1803583-22-3
M. Wt: 249.65 g/mol
InChI Key: LNCUFKPEIFTUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis details for this compound are not available, similar compounds have been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . This method involves the reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .

Scientific Research Applications

Selective PDE9A Inhibitors

Compounds within the pyrazolo[3,4-d]pyrimidin-4-one class, such as PF-04447943, have been identified as selective inhibitors of the phosphodiesterase 9A (PDE9A) enzyme. These inhibitors are investigated for their potential in treating cognitive disorders, including Alzheimer's disease, by targeting the cGMP signaling pathway in the brain. The optimization of physicochemical properties in these compounds has led to promising pharmacokinetics and bioavailability, supporting their progression into clinical trials (Verhoest et al., 2012).

Anticancer and Anti-inflammatory Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. This research highlights the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in generating compounds with significant biological activities. The structure-activity relationships derived from these studies provide a foundation for future drug development efforts (Rahmouni et al., 2016).

Adenosine Receptor Antagonists

Compounds featuring the pyrazolo[3,4-d]pyrimidine core have also been explored as adenosine receptor antagonists, particularly for their potential applications in treating cardiovascular and central nervous system disorders. These antagonists can modulate adenosine signaling, which is implicated in various physiological and pathological processes (Baraldi et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Research into N-alkylated pyrazolo[3,4‐d]pyrimidine analogs has shown potential in enzyme inhibition, specifically targeting acetylcholinesterase (AChE) and carbonic anhydrase (CA), enzymes relevant in neurological and glaucoma therapies, respectively. This indicates the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new therapeutic agents (Aydin et al., 2021).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been investigated, showing effectiveness against various bacterial and fungal strains. This expands the potential application of these compounds in addressing resistant microbial infections (El-sayed et al., 2017).

Properties

IUPAC Name

1-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O.ClH/c16-10-8-5-14-15(9(8)12-6-13-10)7-1-3-11-4-2-7;/h1-6H,(H,12,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCUFKPEIFTUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C3=C(C=N2)C(=O)NC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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